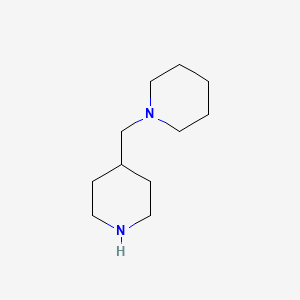
1-(Piperidin-4-ylmethyl)piperidine
Overview
Description
1-(Piperidin-4-ylmethyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of two piperidine rings connected via a methylene bridge. Piperidine derivatives are known for their significant roles in medicinal chemistry, particularly due to their presence in various pharmaceuticals and natural products .
Mechanism of Action
Target of Action
The primary target of 1-(Piperidin-4-ylmethyl)piperidine is the CCR5 receptor . The CCR5 receptor, a member of the seven transmembrane G-protein coupled receptor family, plays a crucial role in the entry process of HIV-1 .
Mode of Action
This compound interacts with the CCR5 receptor, acting as an antagonist . It binds to the receptor, preventing the HIV-1 virus from entering the cell . This interaction results in a blockade of the receptor, which can potentially treat HIV-1 infections .
Biochemical Pathways
The antagonistic action of this compound on the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of HIV-1 entry into cells . By acting as a CCR5 antagonist, the compound can potentially inhibit the progression of HIV-1 infections .
Biochemical Analysis
Biochemical Properties
Piperidine, a structural component of this compound, is known to prefer a chair conformation, similar to cyclohexane
Molecular Mechanism
It is known that piperidine can be produced industrially by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst
Metabolic Pathways
It is known that piperidine can undergo ring contraction mediated by cytochrome P450 enzymes, which is among the most important drug metabolisms for humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-ylmethyl)piperidine can be synthesized through several methods. One common approach involves the multi-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This method is advantageous due to its simplicity, good yields, and mild reaction conditions .
Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-(Piperidin-4-ylmethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Piperidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of various agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Piperidine: The parent compound, which is a six-membered ring containing one nitrogen atom.
1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidine: A synthetic piperidine derivative with potent acetylcholinesterase inhibitory activity.
Uniqueness: 1-(Piperidin-4-ylmethyl)piperidine is unique due to its dual piperidine ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its applicability in various scientific research fields .
Properties
IUPAC Name |
1-(piperidin-4-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUQJHZJTWYGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510231 | |
| Record name | 1-[(Piperidin-4-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32470-52-3 | |
| Record name | 1-[(Piperidin-4-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


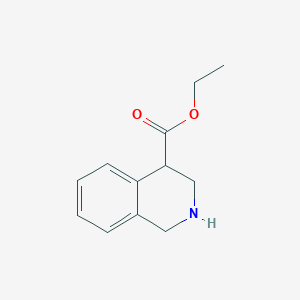
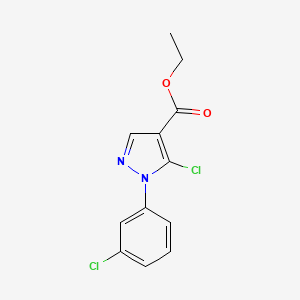
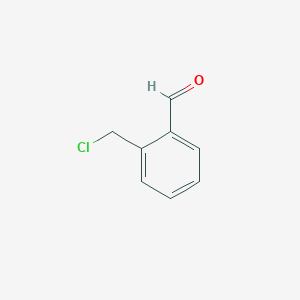

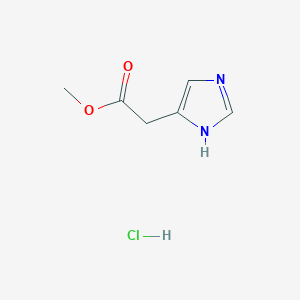

![Ethyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601540.png)

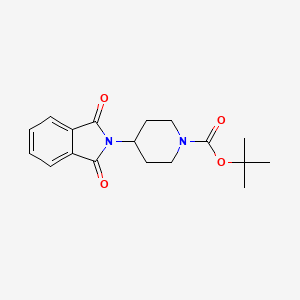

![Phosphine, diphenyl[(trimethylsilyl)methyl]-](/img/structure/B1601546.png)


![4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B1601553.png)
